BenchChemオンラインストアへようこそ!

4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate

medicinal chemistry salt screening aqueous solubility

4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate (CAS free base 889939-93-9; CAS dihydrochloride 1185171-33-8) is a racemic piperazine-alkanoic acid building block supplied as a dihydrochloride hydrate salt. Its free base has the molecular formula C₁₀H₂₀N₂O₂ (MW 200.28) and the dihydrochloride hydrate salt carries a formula weight of approximately 291 g/mol.

Molecular Formula C10H24Cl2N2O3
Molecular Weight 291.21 g/mol
Cat. No. B7970621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate
Molecular FormulaC10H24Cl2N2O3
Molecular Weight291.21 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)N1CCN(CC1)C.O.Cl.Cl
InChIInChI=1S/C10H20N2O2.2ClH.H2O/c1-9(3-4-10(13)14)12-7-5-11(2)6-8-12;;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H;1H2
InChIKeyPUHIEFSZXVUDCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylpiperazin-1-yl)pentanoic Acid Dihydrochloride Hydrate – Physicochemical Identity, Salt-Form Advantages, and Vendor Availability for Research Procurement


4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate (CAS free base 889939-93-9; CAS dihydrochloride 1185171-33-8) is a racemic piperazine-alkanoic acid building block supplied as a dihydrochloride hydrate salt. Its free base has the molecular formula C₁₀H₂₀N₂O₂ (MW 200.28) and the dihydrochloride hydrate salt carries a formula weight of approximately 291 g/mol . The compound is a versatile small-molecule scaffold distributed by commercial screening-library vendors including ChemBridge (Catalog No. 4010043), Santa Cruz Biotechnology (sc-314671), AKSci (2137AF), and MolCore, typically at ≥95% purity [1]. Its primary research applications lie in medicinal chemistry as a carboxylic acid intermediate for amide coupling, esterification, and library synthesis .

Why 4-(4-Methylpiperazin-1-yl)pentanoic Acid Dihydrochloride Hydrate Cannot Be Casually Interchanged with Its Closest Piperazine-Alkanoic Acid Analogs


Within the piperazine-alkanoic acid building-block family, seemingly minor structural variations produce quantifiable shifts in lipophilicity, ionization, and conformational flexibility that directly affect downstream synthetic utility, solubility, and screening-library performance. The 4-(4-methylpiperazin-1-yl)pentanoic acid scaffold differs from its nearest neighbors in (i) attachment position (4- versus 5-substituted), (ii) carbon-chain length (pentanoic versus butanoic), and (iii) salt form (dihydrochloride hydrate versus free base or mono-hydrochloride). These differences generate distinct LogD₇.₄ values spanning approximately 0.4 log units and pKₐ shifts of ~0.02 units between the pentanoic and butanoic homologs — differences that are consequential when solubility at physiological pH or chromatographic retention behavior are critical experimental variables [1]. Simple generic substitution without accounting for these measured divergences can alter coupling efficiency, aqueous handling, and assay reproducibility .

Quantitative Comparator Evidence for 4-(4-Methylpiperazin-1-yl)pentanoic Acid Dihydrochloride Hydrate


Dihydrochloride Hydrate Salt Form Provides Measurably Superior Aqueous Solubility Over the Free Acid Form

The target compound is supplied as a dihydrochloride hydrate salt (2HCl·H₂O), whereas many closely related piperazine-alkanoic acid building blocks are offered only as free bases or free acids. The free acid form of 4-(4-methylpiperazin-1-yl)pentanoic acid has a calculated LogP of −2.27 and LogD₇.₄ of −2.27 [1]. The dihydrochloride hydrate salt form, by virtue of its dual protonation and hydration water, yields substantially higher aqueous solubility — a property directly relevant to aqueous-phase coupling reactions (e.g., amide bond formation with water-soluble carbodiimides) and biological assay preparation where DMSO is undesirable . The salt form also provides long-term solid-state stability as a crystalline powder at ambient temperature, whereas the free acid forms of piperazine-alkanoic acids are frequently hygroscopic oils or low-melting solids .

medicinal chemistry salt screening aqueous solubility

+0.42 LogD₇.₄ Differentiation from the Butanoic Acid Homolog Confers Measurably Higher Lipophilicity for Membrane-Permeation Applications

The pentanoic acid chain of the target compound delivers a calculated LogD₇.₄ of –2.27, compared with –2.69 for the one-carbon-shorter butanoic acid homolog (4-(4-methylpiperazin-1-yl)butanoic acid hydrochloride) [1][2]. This +0.42 log unit difference corresponds to an approximately 2.6-fold increase in partition coefficient, indicating modestly enhanced lipophilicity that may improve passive membrane permeability in cell-based assays. The polar surface area is identical at 43.78 Ų for both compounds, while the pKₐ differs by only 0.02 units (4.43 for pentanoic vs. 4.40 for butanoic), meaning that the lipophilicity difference is not confounded by divergent ionization states at physiological pH [1][2]. The additional methylene group also increases molecular weight from 186.25 Da (butanoic) to 200.28 Da (pentanoic, free base), affecting both physicochemical properties and the mass-spectrometric detection window [2].

lipophilicity LogD CNS drug design permeability

Racemic Nature at the C4 Stereocenter Enables Both Enantiomeric SAR Exploration and Cost-Effective Procurement

The target compound bears a chiral center at the 4-position of the pentanoic acid chain (the carbon atom bearing the piperazine substituent) and is explicitly supplied as a racemic mixture . This is in contrast to several closely related piperazine-alkanoic acid building blocks that are achiral (e.g., the linear 5-substituted analog 5-(4-methylpiperazin-1-yl)pentanoic acid, CAS 931930-84-6) and therefore cannot support enantiomeric structure-activity relationship (SAR) studies . The racemic nature of the target compound means it can serve as a starting point for chiral resolution or asymmetric synthesis campaigns, while also being available at lower cost than enantio-enriched alternatives — for instance, $51/g from the ChemBridge Hit2Lead catalog versus $284/500 mg from Santa Cruz Biotechnology for the same racemic material .

chirality racemic synthesis stereochemistry SAR

4 Rotatable Bonds and Full Lipinski Compliance Distinguish This Scaffold from More Rigid or Rule-of-Five-Violating Piperazine Building Blocks

The target compound possesses 4 rotatable bonds — identical to the butanoic acid homolog but one fewer than the linear 5-substituted isomer — and satisfies all four Lipinski Rule of Five criteria (MW < 500, H-bond donors ≤ 1, H-bond acceptors ≤ 4, LogP ≤ 5) [1][2]. Its polar surface area of 43.78 Ų is well below the 140 Ų threshold commonly associated with poor oral bioavailability, and its LogP of −2.27 places it in a hydrophilic range that favors aqueous solubility while potentially requiring active transport or prodrug strategies for blood-brain barrier penetration [1]. This combination of conformational flexibility (4 rotatable bonds) and full drug-likeness compliance distinguishes it from more heavily substituted piperazine building blocks that may violate the Rule of Five due to excessive molecular weight or hydrogen-bond donor count, making it a preferred starting scaffold for fragment-based or lead-like library design .

drug-likeness Lipinski Rule of Five conformational flexibility building block selection

The 5-(4-Methylpiperazin-1-yl)pentanoic Acid Amide Derivative Demonstrates Measurable but Weak α7 nAChR Agonism (EC₅₀ 3.56 μM), Illustrating the Scaffold's Biological Tractability

Although no direct biological assay data are publicly available for the target compound itself, the closely related 5-substituted positional isomer — when elaborated as the (4-pyridin-3-ylphenyl)amide — acts as a weak agonist at the rat α7 nicotinic acetylcholine receptor (nAChR) with an EC₅₀ of 3.56 μM in a FLIPR calcium-flux assay using GH4C1 cells [1]. This demonstrates that the 4-methylpiperazine-pentanoic acid chemotype is biologically tractable and capable of engaging CNS-relevant ion-channel targets when appropriately derivatized. Activity at this target class is highly sensitive to the piperazine attachment position and linker geometry, meaning that the 4-substituted scaffold of the target compound offers a distinct vector for SAR exploration compared with the 5-substituted analog .

α7 nAChR ion channel CNS agonist

Procurement-Driven Application Scenarios for 4-(4-Methylpiperazin-1-yl)pentanoic Acid Dihydrochloride Hydrate


Diversity-Oriented Synthesis and Screening-Library Production Requiring a Chiral, Drug-Like Carboxylic Acid Building Block

The racemic nature of the target compound, combined with its full Lipinski compliance and free carboxylic acid handle, makes it directly suitable for parallel amide-coupling campaigns in diversity-oriented synthesis. Its chiral center distinguishes it from achiral linear piperazine-alkanoic acid building blocks, enabling enantiomeric SAR exploration after chiral resolution or asymmetric synthesis . The dihydrochloride hydrate salt form ensures ready dissolution in aqueous coupling conditions (e.g., EDC/HOBt in water/acetonitrile mixtures), reducing the need for organic co-solvents .

CNS-Targeted Fragment-Based Drug Discovery Where Modest Lipophilicity (LogD₇.₄ –2.27) and Low PSA Are Prioritized

The target compound's LogD₇.₄ of –2.27 and PSA of 43.78 Ų place it in a physicochemical space compatible with CNS drug discovery, where excessive lipophilicity is associated with promiscuity and hERG liability [1]. The +0.42 LogD₇.₄ differentiation over the butanoic acid homolog provides a measurable tuning parameter for lead optimization when subtle lipophilicity adjustments are required to balance permeability and solubility [1].

Cost-Sensitive Academic HTS Campaigns Benefiting from Vendor Price Differentials for the Same Racemic Scaffold

Procurement cost varies substantially among vendors supplying the identical racemic compound: $51/g from ChemBridge Hit2Lead versus $284/500 mg from Santa Cruz Biotechnology — an approximately 11-fold difference per gram . For academic high-throughput screening (HTS) campaigns requiring gram-scale quantities for library production, sourcing from the lower-cost vendor can translate into significant budget savings without compromising chemical identity or purity .

Ion-Channel Targeted Library Design Leveraging the Demonstrated α7 nAChR Tractability of the Piperazine-Pentanoic Acid Chemotype

The structurally related 5-substituted amide derivative exhibits weak α7 nAChR agonism (EC₅₀ 3.56 μM in FLIPR assay), establishing that the 4-methylpiperazine-pentanoic acid chemotype can engage CNS ion channels [2]. The 4-substituted scaffold of the target compound provides an alternative spatial presentation of the carboxylic acid for amide coupling, potentially enabling exploration of distinct receptor binding modes not accessible with the linear 5-substituted scaffold [2].

Quote Request

Request a Quote for 4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.